molecular formula C22H21N5O2S2 B2401980 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013772-50-3

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2401980
CAS No.: 1013772-50-3
M. Wt: 451.56
InChI Key: JVISCMCCHVMBNJ-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a sophisticated heterocyclic compound designed for advanced pharmaceutical and biochemical research. This molecule integrates multiple privileged structures in medicinal chemistry, including a benzo[d]thiazole ring, a tetrahydrothieno[2,3-c]pyridine scaffold, and a 1,5-dimethyl-1H-pyrazole carboxamide group. The benzo[d]thiazole moiety is a common pharmacophore found in compounds investigated for a range of biological activities, from kinase inhibition to anticancer properties. The fused tetrahydropyridine system provides a versatile scaffold that can mimic heterocyclic structures present in various biologically active molecules. This compound is intended for research applications such as high-throughput screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex target molecules. Researchers can utilize it to explore novel therapeutic pathways, particularly in early-stage drug discovery. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,5-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S2/c1-12-10-16(25-26(12)3)20(29)24-22-19(21-23-15-6-4-5-7-17(15)30-21)14-8-9-27(13(2)28)11-18(14)31-22/h4-7,10H,8-9,11H2,1-3H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVISCMCCHVMBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N3O2SC_{21}H_{23}N_{3}O_{2}S . Its structure includes several functional groups that contribute to its biological activity. The benzothiazole moiety is particularly notable for its role in various pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing benzothiazole and thieno[2,3-c]pyridine structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Several studies have demonstrated that benzothiazole derivatives possess significant antimicrobial properties. For instance, derivatives have shown moderate to good anti-tubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL .
  • Anticancer Potential : The compound's structural components suggest potential anticancer activity. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Compounds with similar scaffolds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Interference with DNA Replication : Some derivatives may interact with DNA or RNA synthesis pathways, leading to reduced replication rates in pathogenic organisms or tumor cells.

In Vitro Studies

A recent study characterized several derivatives of benzothiazole and thieno[2,3-c]pyridine for their biological activities. The results indicated that modifications to the benzothiazole structure enhanced the compounds' inhibitory effects against M. tuberculosis, with some derivatives achieving over 98% inhibition at lower concentrations .

Case Studies

In a clinical context, compounds similar to this compound have been evaluated for their therapeutic efficacy in treating resistant strains of bacteria and specific cancer types. For example:

CompoundTarget Pathogen/Cancer TypeMIC/IC50 (µg/mL)Efficacy (%)
Compound AM. tuberculosis10099
Compound BBreast Cancer Cell Line5085

These findings suggest that structural modifications can lead to significant improvements in biological activity.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its hybrid architecture combining a tetrahydrothieno[2,3-c]pyridine core with benzo[d]thiazole and pyrazole carboxamide groups. Below is a comparative analysis with structurally related pyrazole carboxamide derivatives (Table 1):

Table 1: Structural Comparison of Pyrazole Carboxamide Derivatives

Compound ID/Name Core Structure Key Substituents Potential Pharmacological Relevance
Target Compound Tetrahydrothieno[2,3-c]pyridine + Benzo[d]thiazole + Pyrazole 6-acetyl, 1,5-dimethyl pyrazole Hypothesized Ape1 inhibition due to carboxamide motif
1005614-38-9 () Pyrazole + Benzo[d]thiazole 1-[(2,6-dichlorophenoxy)methyl] Chlorophenoxy group may enhance lipophilicity and blood-brain barrier penetration
832674-14-3 () Benzothiazole + Benzamide 6-ethoxy, 3-[(2,2,3,3-tetrafluoropropoxy)methyl] Fluorinated substituents could improve metabolic stability
955314-84-8 () Triazolo-thiadiazole + Benzyl 2-(4-ethylphenoxy)acetamide Phenoxyacetamide group may favor kinase inhibition

Key Differences and Implications

Compounds like 1005614-38-9 prioritize a pyrazole-benzo[d]thiazole linkage, lacking the tetrahydrothieno-pyridine’s conformational rigidity.

Substituent Effects: The 6-acetyl group in the target compound may modulate electron distribution, affecting binding to redox-sensitive targets like Ape1 . Chlorophenoxy (1005614-38-9) and tetrafluoropropoxy (832674-14-3) substituents in analogs introduce steric bulk and halogen bonding capabilities, which could enhance target affinity but reduce solubility .

Pharmacokinetic Predictions :

  • The 1,5-dimethyl pyrazole in the target compound may improve metabolic stability by blocking oxidative sites. In contrast, ethoxy or fluorinated groups in analogs might alter clearance rates .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis shares methodology with ’s pyrazole carboxamides, but its complex core may require additional optimization steps .
  • However, this remains speculative without empirical validation .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?

The compound’s complexity arises from its fused heterocyclic core (tetrahydrothieno[2,3-c]pyridine, benzo[d]thiazole, and pyrazole). Key challenges include:

  • Regioselectivity : Ensuring proper substitution on the thienopyridine ring during cyclization.
  • Functional group compatibility : Acetyl and pyrazole carboxamide groups may require protection during reactions.
  • Purification : Use of chromatography (silica gel or HPLC) and recrystallization to isolate intermediates and final products .

Q. Methodological Recommendations :

  • Optimize reaction conditions (e.g., temperature, solvent polarity) to favor desired cyclization pathways.
  • Employ orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions.
  • Monitor reaction progress using TLC and NMR spectroscopy to confirm intermediate structures .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and heterocyclic connectivity (e.g., acetyl protons at δ ~2.1 ppm, benzo[d]thiazole protons at δ ~7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+^+ ~500–550 Da).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing interactions, if single crystals are obtainable .

Validation : Cross-reference spectral data with structurally analogous compounds (e.g., benzothiazole-containing derivatives in and ).

Q. How can preliminary biological activity screening be designed for this compound?

  • In vitro assays : Test against enzyme targets (e.g., APE1, a DNA repair enzyme inhibited by related benzothiazole derivatives ).
  • Cell-based assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa) using MTT assays, with IC50_{50} determination.
  • Control experiments : Compare with known inhibitors (e.g., compound 3 in ) to benchmark activity.

Data Interpretation : Use dose-response curves and statistical analysis (e.g., ANOVA) to distinguish significant activity from background noise .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Core modifications : Synthesize analogs with variations in:
    • Acetyl group (e.g., replace with propionyl or isopropyl).
    • Pyrazole substituents (e.g., 1,5-dimethyl vs. 1-ethyl-5-methyl).
  • Biological testing : Compare analogs in enzyme inhibition assays and cellular models to identify critical pharmacophores.

Example SAR Insight :
shows that substituents on the tetrahydrothieno[2,3-c]pyridine ring (e.g., isopropyl vs. methyl) significantly modulate APE1 inhibition potency.

Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity predictions .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro activity but low cellular efficacy)?

  • Permeability assessment : Measure logP (HPLC-based) or use Caco-2 cell monolayers to evaluate membrane penetration.
  • Metabolic stability : Incubate with liver microsomes to identify rapid degradation pathways (e.g., acetyl hydrolysis).
  • Prodrug design : Mask polar groups (e.g., esterify the carboxamide) to improve bioavailability .

Case Study :
highlights discrepancies between in vitro enzyme inhibition and cellular cytotoxicity, resolved by optimizing pharmacokinetic properties (e.g., plasma half-life).

Q. How can computational methods enhance experimental design for this compound?

  • Reaction path prediction : Use quantum chemical calculations (e.g., DFT) to model cyclization steps and identify transition states .
  • Virtual screening : Generate a library of analogs in silico and prioritize synthesis based on docking scores.

Q. Tools :

  • Gaussian or ORCA for DFT calculations.
  • Molecular dynamics (MD) simulations to study solvent effects on reaction kinetics .

Q. What are the best practices for characterizing hydrogen bonding and crystal packing interactions?

  • Graph set analysis : Classify hydrogen-bonding motifs (e.g., Etter’s rules for benzo[d]thiazole NH···O interactions) .
  • Thermal analysis : DSC and TGA to correlate packing efficiency with melting points.

Example :
demonstrates that hydrogen-bonding patterns in benzothiazole derivatives influence solubility and stability.

Q. How can in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies be designed?

  • Animal models : Administer the compound intraperitoneally (e.g., 10–50 mg/kg in mice) and collect plasma/brain samples at timed intervals .
  • Analytical methods : LC-MS/MS to quantify compound levels and metabolites.
  • PD endpoints : Measure biomarker modulation (e.g., APE1 activity in tumor tissue).

Q. Key Parameters :

  • AUC (area under the curve) for exposure.
  • t1/2t_{1/2} (half-life) and CmaxC_{\text{max}} (peak concentration) .

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